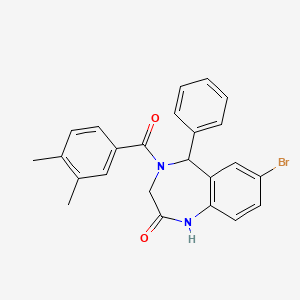

7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. The structural uniqueness of this derivative lies in its substituents:

- 4-(3,4-Dimethylbenzoyl) group: Introduces steric bulk and lipophilicity, influencing receptor binding and solubility.

- 5-Phenyl group: Common in benzodiazepines, contributing to hydrophobic interactions with biological targets.

Properties

IUPAC Name |

7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O2/c1-15-8-9-18(12-16(15)2)24(29)27-14-22(28)26-21-11-10-19(25)13-20(21)23(27)17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFZQEVXAVDOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylbenzoyl chloride with 2-amino-5-bromobenzophenone under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions under acidic conditions to yield the final benzodiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce various reduced benzodiazepine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a model in the study of benzodiazepine synthesis and reactivity. Its unique structure allows researchers to explore modifications that affect pharmacological properties.

Biology

Research has focused on its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. The compound enhances GABAergic neurotransmission by binding to GABA-A receptors, which modulates neuronal excitability and provides insights into its potential therapeutic effects.

Medicine

The therapeutic applications of this compound are significant:

- Anxiolytic Effects : It is studied for its potential to alleviate anxiety symptoms through its action on GABA receptors.

- Anticonvulsant Properties : Preliminary studies suggest efficacy in reducing seizure activity.

- Sedative Effects : The compound may be utilized in treating insomnia due to its calming properties.

Industry

In pharmaceutical development, 7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is investigated for its role in creating new drug formulations aimed at treating neurological disorders.

The primary mechanism of action involves enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening in response to GABA binding at GABA-A receptors. This leads to:

- Sedative Effects : Reducing anxiety and inducing sleep.

- Muscle Relaxation : Beneficial in treating muscle spasms.

Case Study 1: Anxiolytic Evaluation

A study evaluated the anxiolytic effects of various benzodiazepine derivatives including this compound on animal models. Results indicated a significant reduction in anxiety-like behavior compared to controls.

Case Study 2: Anticonvulsant Activity

Research published in a pharmacology journal reported that this compound demonstrated anticonvulsant activity in rodent models induced with seizures. The findings suggest potential for further development as an anticonvulsant medication.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Model compound for studying benzodiazepine reactivity |

| Biology | Interaction with GABA receptors; modulation of neuronal excitability |

| Medicine | Potential anxiolytic, anticonvulsant, and sedative effects |

| Industry | Development of new pharmaceuticals targeting neurological disorders |

Mechanism of Action

The mechanism of action of 7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific binding sites on the GABA receptor complex, which modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights

Substituent Effects on Bioactivity: Halogen at Position 7: Bromine’s larger atomic radius (vs. Chlorine (e.g., in Oxazolam) offers a balance between activity and metabolic stability . 4-Acyl Modifications: The 3,4-dimethylbenzoyl group in the target compound introduces greater steric hindrance than simpler acetyl groups (e.g., in Methylclonazepam), possibly altering receptor affinity .

Metabolic Behavior :

- The 7-chloro analog in was identified as a downregulated fungal metabolite, suggesting halogenated benzodiazepines may interfere with microbial pathways .

- Bromine’s lower electronegativity (vs. chlorine) could reduce hydrogen-bonding interactions critical for enzymatic recognition .

Crystallographic and Conformational Analysis :

- The tetrahydro ring puckering (common to all 1,4-benzodiazepines) is influenced by substituents. For example, the 3,4-dimethylbenzoyl group may stabilize a specific chair-like conformation via van der Waals interactions, as described in Cremer-Pople puckering coordinates .

- Hydrogen-bonding patterns (e.g., between the lactam oxygen and biological targets) vary with substituent electronegativity, as per Etter’s graph-set analysis .

Research Findings and Data Gaps

- Pharmacological Data: No direct studies on the target compound’s efficacy or toxicity were identified.

- Synthetic Challenges : The 3,4-dimethylbenzoyl group complicates synthesis due to steric effects during acylation, requiring optimized conditions (e.g., anhydrous acetic acid, as in ) .

- Regulatory Status : Unlike Oxazolam (approved) or Methylclonazepam (analytical data available), the target compound lacks documented clinical or industrial use .

Biological Activity

7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. This compound exhibits significant biological activity, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bromine atom and a dimethylbenzoyl group attached to a tetrahydro-benzodiazepine core. The molecular formula is with a CAS number of 533876-88-9. The structural representation is as follows:

The primary mechanism of action for this compound involves its binding to GABA receptors. By enhancing the effects of GABA, this compound promotes hyperpolarization of neurons through increased chloride ion influx. This results in an anxiolytic effect and potential applications in treating anxiety disorders and other neurological conditions.

Table 1: Summary of Biological Activity

| Activity | Description |

|---|---|

| GABA Receptor Modulation | Enhances inhibitory neurotransmission leading to anxiolytic effects |

| Neuroprotective Properties | Potential to protect neurons from excitotoxicity |

| Antidepressant Effects | May exhibit antidepressant-like effects through modulation of neurotransmitter systems |

Therapeutic Applications

Research indicates that compounds in the benzodiazepine class exhibit various therapeutic effects:

- Anxiolytic Effects : The compound shows promise in reducing anxiety symptoms by modulating GABAergic activity.

- Sedative Properties : Its ability to induce sedation makes it a candidate for treating insomnia.

- Anticonvulsant Activity : Preliminary studies suggest potential use in managing seizure disorders.

Study 1: GABAergic Activity

A study demonstrated that derivatives of benzodiazepines significantly enhance GABA receptor activity. The specific compound was shown to increase GABA-induced currents in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety and related disorders .

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of benzodiazepines against oxidative stress-induced neuronal damage. The study found that 7-bromo derivatives could mitigate neuronal loss in models of neurodegeneration .

Study 3: Antidepressant-Like Effects

A behavioral study using animal models indicated that the compound exhibited antidepressant-like effects comparable to traditional antidepressants. This was assessed through standard tests measuring locomotor activity and forced swim tests .

Q & A

Basic: What are the recommended synthetic routes for 7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the benzodiazepine core. A key step is acylation with 3,4-dimethylbenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a catalyst). To optimize yields:

- Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .

- Temperature Control: Maintain temperatures below 0°C during acylation to minimize side reactions like hydrolysis of the benzoyl chloride .

- Stoichiometry: Employ a 10–20% molar excess of 3,4-dimethylbenzoyl chloride to ensure complete reaction of the benzodiazepine intermediate .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions, particularly the 3,4-dimethylbenzoyl and bromo groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~465.1 for C₂₄H₂₂BrN₂O₂) and rule out halogen loss during ionization .

Basic: How can researchers screen this compound for initial biological activity?

Methodological Answer:

- Receptor Binding Assays: Test affinity for GABAₐ receptors using radioligand displacement (e.g., [³H]flunitrazepam) in rat cortical membranes. Compare IC₅₀ values to diazepam as a reference .

- Cytotoxicity Screening: Use MTT assays in human neuroblastoma (SH-SY5Y) and hepatocyte (HepG2) cell lines to identify acute toxicity thresholds (e.g., IC₅₀ > 50 μM suggests low cytotoxicity) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Methodological Answer:

- Substituent Modification: Systematically replace the 7-bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess effects on receptor binding kinetics .

- Backbone Rigidity: Introduce methyl groups at the 3,4-positions of the benzodiazepine core to evaluate conformational stability via molecular dynamics simulations .

- In Vivo Testing: Compare modified analogs in rodent models of anxiety (e.g., elevated plus maze) to correlate SAR with efficacy .

Advanced: How can discrepancies between in vitro receptor affinity and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma and brain concentrations in rodents after oral administration to assess bioavailability and blood-brain barrier penetration .

- Metabolite Identification: Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects not predicted by in vitro assays .

- Receptor Subtype Selectivity: Perform patch-clamp electrophysiology on recombinant GABAₐ subtypes (e.g., α1β2γ2 vs. α5β3γ2) to identify subtype-specific interactions .

Advanced: What strategies are effective for studying metabolic pathways and pharmacokinetics?

Methodological Answer:

- Microsomal Incubations: Incubate the compound with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

- Tissue Distribution Studies: Administer radiolabeled compound (e.g., ¹⁴C) to rodents and quantify radioactivity in brain, liver, and plasma via scintillation counting .

- Half-Life Determination: Calculate elimination half-life (t₁/₂) using non-compartmental analysis of plasma concentration-time curves .

Advanced: How can long-term toxicity and dependence potential be evaluated preclinically?

Methodological Answer:

- Chronic Dosing Studies: Administer the compound to rats for 6–12 months, monitoring weight, organ histopathology, and behavioral signs of dependence (e.g., withdrawal seizures upon abrupt cessation) .

- Drug Discrimination Assays: Train rodents to discriminate the compound from saline to assess abuse liability compared to Schedule IV benzodiazepines .

- Cardiotoxicity Screening: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate hERG channel inhibition and QT prolongation risks .

Advanced: How can researchers address stability issues in formulation development?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products via LC-MS .

- Lyophilization: Test freeze-drying with cryoprotectants (e.g., trehalose) to enhance shelf-life in aqueous solutions .

- Excipient Compatibility: Screen with common excipients (e.g., lactose, magnesium stearate) using differential scanning calorimetry (DSC) to detect interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.